4-Guanidinobenzoic acid
Overview
Description
4-Guanidinobenzoic Acid is an organic compound that belongs to the class of guanidinobenzoic acids. It is characterized by the presence of a guanidine group attached to the benzene ring of benzoic acid. This compound is known for its significant biological activities and is used as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 4-Guanidinobenzoic acid is Complement factor B . Complement factor B is a protein that plays a crucial role in the complement system that contributes to the body’s immune response.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, its solubility in various solvents suggests that the compound’s action could be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
4-Guanidinobenzoic acid has been reported to bind to the enzyme trypsin and inhibit the activation of trypsinogen to trypsin . This inhibition may be due to its ability to bind with soybean trypsin and other basic proteins .
Cellular Effects
It has been reported that this compound has contraceptive effects in rats by inhibiting ovulation, which may be due to its ability to inhibit sperm motility .
Molecular Mechanism
It is known to inhibit the activation of trypsinogen to trypsin, which suggests that it may exert its effects at the molecular level by inhibiting enzyme activity .
Temporal Effects in Laboratory Settings
It has been reported that single-junction tin-lead cells exhibit a stabilized power conversion efficiency and can maintain 97.45% of their initial value even after 3500 h of shelf storage in an inert atmosphere without encapsulation .
Dosage Effects in Animal Models
It has been reported to have contraceptive effects in rats .
Metabolic Pathways
It is known to inhibit the activation of trypsinogen to trypsin, suggesting that it may interact with enzymes involved in protein digestion .
Subcellular Localization
Given its role in inhibiting enzyme activity, it may be localized in areas of the cell where these enzymes are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Guanidinobenzoic Acid typically involves the reaction of para-aminobenzoic acid with cyanamide in the presence of hydrochloric acid. The reaction is carried out in ethanol at a temperature of around 50°C. After the reaction, the solution is concentrated, and the product is recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
In industrial settings, the synthesis process is optimized for higher yields and purity. One method involves the use of pyridine, EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) hydrochloride, and methyl 4-hydroxybenzoate. The reaction mixture is heated, and the product is purified through a series of washing and drying steps .
Chemical Reactions Analysis
Types of Reactions
4-Guanidinobenzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reduction reactions can be used to modify the guanidine group or the benzene ring.
Substitution: The compound can undergo substitution reactions where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Guanidinobenzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: The compound is used in enzyme inhibition studies and as a probe for studying protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating acute necrotizing pancreatitis.
Industry: The compound is used in the production of certain polymers and as a stabilizer in the formulation of perovskite solar cells
Comparison with Similar Compounds
4-Guanidinobenzoic Acid can be compared with other guanidine derivatives, such as:
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(diaminomethylideneamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTSBZBQQRIYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42823-46-1 (mono-hydrochloride) | |
Record name | 4-Guanidinobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90936349 | |
Record name | 4-Carbamimidamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16060-65-4 | |
Record name | 4-Guanidinobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16060-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Guanidinobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-guanidinobenzoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02459 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Carbamimidamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-carbamimidamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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